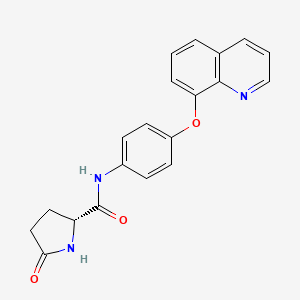
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as DMPP and belongs to the class of pyridine alkaloids.
Wirkmechanismus
DMPP acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). It binds to the receptor at a site distinct from the acetylcholine binding site, leading to an increase in the receptor's sensitivity to acetylcholine. This results in an enhanced release of neurotransmitters and improved cognitive function.
Biochemical and Physiological Effects
DMPP has been shown to have a number of biochemical and physiological effects. It enhances the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory. It also has anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation. In agriculture, DMPP reduces the loss of nitrogen from soil, leading to improved crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, its effects can be highly dependent on the specific experimental conditions, making it important to carefully control experimental variables.
Zukünftige Richtungen
There are several potential future directions for DMPP research. In medicine, further studies are needed to determine its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In agriculture, DMPP could be further studied as a potential herbicide and insecticide. In neuroscience, DMPP could be studied for its effects on other neurotransmitter systems and its potential as a treatment for other neurological disorders.
Synthesemethoden
DMPP can be synthesized through various methods, including the reaction of 2,6-dimethylpiperidine with 2-chloro-3-pyridinecarbaldehyde in the presence of a base. Another method involves the reaction of 2-chloro-3-pyridinecarbaldehyde with 2,6-dimethylpiperidine in the presence of a reducing agent. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and neuroscience. In medicine, DMPP has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
In agriculture, DMPP has been used as a nitrification inhibitor to reduce the loss of nitrogen from soil. It has also been studied for its potential use as a herbicide and insecticide.
In neuroscience, DMPP has been studied for its effects on the nervous system. It has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory.
Eigenschaften
IUPAC Name |
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-6-5-7-13(2)17(12)15(18)10-9-14-8-3-4-11-16-14/h3-4,8-13H,5-7H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZUVDRMUVAGNK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C=CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C(=O)/C=C/C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)
![1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)


![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)

![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)